Cas no 56660-99-2 (4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol)
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinol,4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-
- 4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol
- 4-(p-Chlorophenyl)-1-[3-[2-(p-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol
- [14C]-Haloperidol-ethylenketal
- < 14C> -Haloperidol-ethylenketal
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-1,1-ethylenedioxy-1-(p-fluorophenyl)butane
- 4-(p-Chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-piperidinol
- 4-< 4-(4-chlorophenyl)-4-hydroxypiperidino> -1,1-ethylenedioxy-1-(4-fluorophenyl)butane
- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluoropheny
- AC1MIGJS
- BRN 1514587
- CTK8J3598
- LS-116918
- 4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol
- DTXSID30205228
- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-
- 56660-99-2
- 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol
-
- Inchi: 1S/C23H27ClFNO3/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2
- InChI Key: BUJLOFQXOPFTPX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(CCN(CCCC2(C3C=CC(=CC=3)F)OCCO2)CC1)O
Computed Properties
- Exact Mass: 419.16651
- Monoisotopic Mass: 419.166
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 41.9Ų
Experimental Properties
- Density: 1.246
- Boiling Point: 549.1°Cat760mmHg
- Flash Point: 285.9°C
- Refractive Index: 1.572
- PSA: 41.93
- LogP: 4.38040
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C380940-5mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 5mg |
$ 236.00 | 2023-04-18 | ||
| TRC | C380940-10mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 10mg |
$ 442.00 | 2023-04-18 | ||
| TRC | C380940-25mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 25mg |
$ 1074.00 | 2023-04-18 | ||
| TRC | C380940-50mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 50mg |
$ 1837.00 | 2023-04-18 |
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol: A Comprehensive Overview
The compound with CAS No. 56660-99-2, known as 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidinol backbone, a dioxolan ring, and substituents such as 4-chlorophenyl and 4-fluorophenyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the synthesis of bioactive molecules, where the piperidinol moiety plays a crucial role in enhancing the compound's pharmacokinetic properties. The dioxolan ring, on the other hand, has been shown to improve the stability of the molecule under various environmental conditions.
The 4-chlorophenyl and 4-fluorophenyl substituents are particularly interesting due to their ability to modulate the electronic properties of the molecule. These groups can influence the compound's reactivity in both organic and biochemical reactions. Recent research has demonstrated that these substituents can be utilized in the design of novel catalysts for industrial applications, where selectivity and efficiency are paramount.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and cyclizations. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the yield and purity of this compound. These advancements have made it more accessible for large-scale production and application in various industries.
The applications of this compound are diverse and span across multiple disciplines. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, it has shown promise in the development of novel antibiotics, where its unique structure contributes to antibacterial activity against drug-resistant strains.
In materials science, this compound has been utilized as a precursor for the synthesis of advanced polymers and composites. Its ability to form stable cross-links with other monomers makes it an ideal candidate for high-performance materials used in aerospace and automotive industries.
From an environmental perspective, recent studies have focused on the biodegradation and toxicity profiles of this compound. Researchers have found that under specific environmental conditions, such as those found in wastewater treatment plants, this compound can undergo efficient biodegradation without posing significant risks to aquatic ecosystems.
In conclusion, 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol (CAS No. 56660-99-2) is a versatile compound with immense potential across various fields. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
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